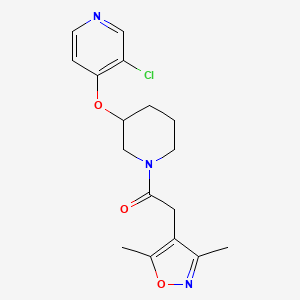

1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone is a complex organic compound with potential applications in multiple scientific and industrial fields. This compound’s structure includes a piperidine ring, a chloropyridine moiety, and an isoxazole ring, each contributing to its diverse reactivity and potential bioactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone generally involves the following steps:

Step 1: : Preparation of 3-(3-Chloropyridin-4-yloxy)piperidine.

Step 2: : Formation of the ethanone linkage with 3,5-dimethylisoxazole.

Typical reaction conditions include controlled temperatures, the presence of specific solvents like dimethylformamide (DMF), and the use of catalysts such as palladium or copper.

Industrial Production Methods

On an industrial scale, the synthesis process must be optimized for efficiency and scalability. Techniques may include:

Continuous Flow Synthesis: : For efficient production and reduced reaction times.

Solid-Phase Synthesis: : Enhancing purification and yield.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone can undergo various chemical reactions:

Oxidation: : To introduce functional groups or modify the existing structure.

Reduction: : Commonly used to alter the ketone group to alcohol.

Substitution: : Particularly on the chloropyridine ring, enabling further functionalization.

Common Reagents and Conditions

Oxidation: : Potassium permanganate (KMnO₄), Chromic acid (H₂CrO₄).

Reduction: : Lithium aluminium hydride (LiAlH₄), Sodium borohydride (NaBH₄).

Substitution: : Nucleophiles such as amines or thiols, typically in polar aprotic solvents like DMSO.

Major Products

Oxidation: : Products such as carboxylic acids or aldehydes.

Reduction: : Corresponding alcohols or alkanes.

Substitution: : Derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone has significant applications in:

Chemistry: : As a reagent or intermediate in synthetic organic chemistry.

Biology: : Potential bioactivity studies and as a molecular probe.

Medicine: : Investigated for pharmaceutical potential, particularly in targeting specific receptors or enzymes.

Industry: : Utilized in the synthesis of specialized materials or as a chemical precursor.

Wirkmechanismus

The compound’s mechanism of action varies based on its application:

Molecular Targets: : It may target specific proteins, enzymes, or receptors, often interacting through hydrogen bonding, van der Waals forces, or covalent bonds.

Pathways Involved: : Biological pathways it influences can include signal transduction, metabolic processes, or enzyme inhibition.

Vergleich Mit ähnlichen Verbindungen

Uniqueness

1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone stands out due to its unique combination of structural features, offering a versatile platform for synthetic modifications and diverse reactivity.

List of Similar Compounds

1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)methanone

1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)propane

These analogs share similarities in their core structure but exhibit distinct properties due to variations in their side chains or functional groups.

So, how does this look? I can tweak any part of it to better fit your needs.

Biologische Aktivität

1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Chloropyridinyl moiety : Enhances receptor binding and biological activity.

- Piperidinyl group : Contributes to its pharmacological properties.

- Isoxazole ring : Implicates potential neuropharmacological effects.

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C19H21ClN2O3 |

| Molecular Weight | 360.84 g/mol |

Research indicates that this compound interacts with various biological targets:

- Receptor Binding : The compound shows affinity for neurotransmitter receptors, suggesting potential applications in treating neurodegenerative diseases.

- Enzyme Inhibition : Preliminary studies indicate inhibitory effects on certain enzymes, which could be beneficial in various therapeutic contexts.

Neuropharmacology

Studies have demonstrated that the compound exhibits significant neuropharmacological effects. For instance:

- In vitro studies have shown that it can modulate neurotransmitter systems, which may lead to therapeutic benefits in conditions such as Alzheimer's disease and other cognitive disorders .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- In vitro tests revealed promising results against various bacterial strains, indicating potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity Description |

|---|---|

| 1-(4-((3-Chloropyridin-2-yloxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone | Potential cancer treatment properties |

| (4-((3-Chloropyridin-2-yloxy)piperidin-1-yl)(naphthalen-1-y)methanone | Exhibits similar structural components |

| Ethyl 4-(4-((3-chloropyridin-4-yloxy)piperidin-1-y)-4-oxobutanoate | Distinct chemical properties with potential activity |

Study 1: Neuropharmacological Effects

A study conducted by Umesha et al. (2009) explored the effects of similar compounds on cognitive function. The findings indicated that derivatives of chloropyridine exhibited significant improvements in memory retention in animal models. This suggests that the target compound may possess similar cognitive-enhancing properties .

Study 2: Antimicrobial Properties

Another research effort focused on the antimicrobial efficacy of chloropyridine derivatives. The results showed that these compounds demonstrated notable antibacterial activity against several strains, including Escherichia coli and Staphylococcus aureus, supporting the hypothesis that this compound may also exhibit similar effects .

Eigenschaften

IUPAC Name |

1-[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O3/c1-11-14(12(2)24-20-11)8-17(22)21-7-3-4-13(10-21)23-16-5-6-19-9-15(16)18/h5-6,9,13H,3-4,7-8,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZOUSWIHOSNIDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CC(=O)N2CCCC(C2)OC3=C(C=NC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.